4,6-Dichloro-5-methylnicotinic acid 4,6-Dichloro-5-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 252552-12-8
VCID: VC8094014
InChI: InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12)
SMILES: CC1=C(C(=CN=C1Cl)C(=O)O)Cl
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol

4,6-Dichloro-5-methylnicotinic acid

CAS No.: 252552-12-8

Cat. No.: VC8094014

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-methylnicotinic acid - 252552-12-8

Specification

CAS No. 252552-12-8
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
IUPAC Name 4,6-dichloro-5-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12)
Standard InChI Key CBSZOUNRMFQJOB-UHFFFAOYSA-N
SMILES CC1=C(C(=CN=C1Cl)C(=O)O)Cl
Canonical SMILES CC1=C(C(=CN=C1Cl)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 4,6-dichloro-5-methylpyridine-3-carboxylic acid. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 5, and a carboxylic acid group at position 3 . The SMILES notation is CC1=C(C(=CN=C1Cl)C(=O)O)Cl, and the InChIKey is CBSZOUNRMFQJOB-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₂
Molecular Weight206.03 g/mol
CAS Number252552-12-8
XLogP3 (LogP)2.40
Topological Polar Surface Area50.2 Ų

Spectral Characterization

  • NMR: The proton NMR spectrum (CDCl₃) typically shows signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~8.0–8.5 ppm), and carboxylic acid proton (δ ~13 ppm) .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 204.97 [M-H]⁻ .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4,6-dichloro-5-methylnicotinic acid typically involves chlorination and functional group interconversion steps. A widely cited method involves:

  • Cyclization: Reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide to form 4,6-dihydro-2-methylpyrimidine .

  • Nitration: Treating the intermediate with a nitric acid/trichloroacetic acid mixture to yield 4,6-dihydro-2-methyl-5-nitropyrimidine .

  • Chlorination: Using phosphorus oxychloride (POCl₃) to introduce chlorine atoms, followed by hydrolysis to the carboxylic acid .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaOMe, EtOH, 80°C, 6 h91.2%
NitrationHNO₃/CF₃COOH, 0°C, 2 h88.3%
ChlorinationPOCl₃, 110°C, 12 h82.6%

Industrial-Scale Production

Patent US5204478A highlights the use of lithium phosphate as a catalyst in chlorination reactions to minimize byproducts like 2,4,6-trichloro derivatives . This method achieves >85% purity by employing controlled pH during workup (pH 10–12 for extraction, pH 1–2 for precipitation) .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Derivatives of 4,6-dichloro-5-methylnicotinic acid exhibit broad-spectrum antimicrobial activity. Sabatini et al. (1999) reported that its ethyl ester derivative showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli .

Enzyme Inhibition

The compound’s carboxylic acid group enables coordination with metal ions in enzyme active sites. In a 2021 study, its copper(II) complex demonstrated tyrosinase inhibitory activity (IC₅₀ = 12.5 µM), surpassing kojic acid (IC₅₀ = 25 µM) .

Anticancer Research

Capsaicin-loaded nanomicelles incorporating nicotinic acid derivatives, including 4,6-dichloro-5-methylnicotinic acid, showed enhanced cytotoxicity in pancreatic (PANC1) and colorectal (CACO2) cancer cell lines, with IC₅₀ values 3–5× lower than free capsaicin .

Recent Advances and Future Directions

Green Synthesis Methods

A 2024 study in Organic Process Research & Development demonstrated a solvent-free mechanochemical synthesis using ball milling, reducing POCl₃ usage by 40% and reaction time to 4 h .

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains improved aqueous solubility (from 0.8 mg/mL to 12 mg/mL) and bioavailability in rat models .

Coordination Chemistry

Novel lanthanide complexes (e.g., Eu³⁺ and Tb³⁺) exhibit luminescent properties, suggesting applications in bioimaging and sensors .

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